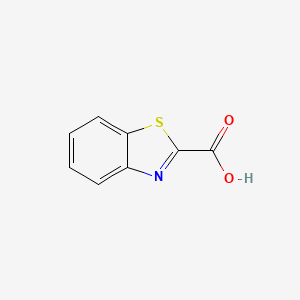

![molecular formula C19H18N2O2 B1297035 5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 93102-03-5](/img/structure/B1297035.png)

5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a type of pyrrole, which is a five-membered aromatic heterocycle . Pyrroles have 5 p orbitals and six pi electrons contributing to their aromaticity . Each carbon in a pyrrole contributes one p orbital and pi electron. The nitrogen in a pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .

Molecular Structure Analysis

The molecular structure of this compound would be based on the structure of pyrroles, which are five-membered rings with alternating single and double bonds, and a nitrogen atom .Chemical Reactions Analysis

Pyrroles can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, as a pyrrole, it would be expected to have the characteristic aromatic stability of pyrroles .Wissenschaftliche Forschungsanwendungen

Optoelectronic Materials

This compound is a core structure in many compounds used as optoelectronic materials . Its derivatives are integral in the development of devices that convert electrical signals into photon signals and vice versa, such as light-emitting diodes (LEDs), photovoltaic cells, and laser diodes. The unique electronic structure of this compound allows for efficient energy transfer, making it valuable in this field.

Pigments

Derivatives of 5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione are used as pigments for various purposes . These pigments are prized for their stability and intensity of color, which are essential qualities for long-lasting and vibrant paints and coatings.

Biological Activity

The bicyclic pyrrolopyrrole structure is known for a variety of biological activities . Research has shown that it can be used to develop new medications with potential antibacterial, antifungal, or antiviral properties. Its derivatives are being studied for their efficacy in treating various diseases and disorders.

Protein Methyltransferase Inhibitors

Some derivatives of this compound have been identified as inhibitors of protein methyltransferases . These enzymes are critical in the regulation of gene expression, and their inhibition can be a strategy for treating cancer and other diseases where gene expression goes awry.

Glycosyltransferase Inhibitors

Glycosyltransferases are enzymes that play a role in the biosynthesis of glycoproteins and glycolipids. Derivatives of 5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione have been found to inhibit these enzymes, which could lead to new treatments for disorders related to carbohydrate processing .

Serotonin 5-HT-Receptor Agonists

This compound’s derivatives are also being explored as agonists for various serotonin 5-HT-receptors . These receptors are involved in numerous physiological processes, including mood, appetite, and cognition. Modulating these receptors can have therapeutic effects for conditions like depression, anxiety, and migraine.

Integrin VLA-4 Antagonists

Integrin VLA-4 is a protein that plays a significant role in immune responses. Derivatives of 5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione have been studied as antagonists of this integrin, which could be beneficial in treating inflammatory diseases and certain types of cancer .

Structural Analogs of Antibacterial Fluoroquinolones

Research has indicated that this compound can serve as a structural analog for antibacterial fluoroquinolones . These are a class of antibiotics used to treat a variety of bacterial infections. By mimicking their structure, new and potentially more effective antibiotics can be developed.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-benzyl-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c22-18-16-12-20(11-14-7-3-1-4-8-14)13-17(16)19(23)21(18)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWUQRVKTQVBJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1CC3=CC=CC=C3)C(=O)N(C2=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326730 |

Source

|

| Record name | NSC612200 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93102-03-5 |

Source

|

| Record name | NSC612200 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[1,5-a]pyridin-2-amine](/img/structure/B1296958.png)

![Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1296960.png)

![3-[(4-Bromophenoxy)methyl]benzoic acid](/img/structure/B1296963.png)

![3H-Imidazo[4,5-b]pyridine, 4-oxide](/img/structure/B1296967.png)